4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
CAS No.: 890634-78-3
Cat. No.: VC8447253
Molecular Formula: C25H22ClN3O2
Molecular Weight: 431.9 g/mol
* For research use only. Not for human or veterinary use.
![4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one - 890634-78-3](/images/structure/VC8447253.png)
Specification
CAS No. | 890634-78-3 |
---|---|
Molecular Formula | C25H22ClN3O2 |
Molecular Weight | 431.9 g/mol |
IUPAC Name | 4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C25H22ClN3O2/c1-31-21-11-9-20(10-12-21)28-16-18(14-24(28)30)25-27-22-7-2-3-8-23(22)29(25)15-17-5-4-6-19(26)13-17/h2-13,18H,14-16H2,1H3 |
Standard InChI Key | QIXXFWIVYKSDBP-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Cl |
Canonical SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Cl |
Introduction
Benzodiazole Component
The benzodiazole part of the compound, specifically 1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl, is similar to structures found in compounds like N-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide (PubChem CID 1505392) . This component includes a benzodiazole ring linked to a 3-chlorophenyl group via a methylene bridge.
Pyrrolidinone Component
The pyrrolidinone part, 1-(4-methoxyphenyl)pyrrolidin-2-one, is a known compound with a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol . It consists of a pyrrolidinone ring attached to a 4-methoxyphenyl group.
Potential Applications and Research Findings
While specific research findings on this compound are not available, compounds with similar structures are often studied for their biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The benzodiazole and pyrrolidinone moieties are known for their potential in medicinal chemistry.
Data Tables
Given the lack of specific data on the compound, we can create a hypothetical table based on its components:
Component | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
Benzodiazole Part (Similar to CID 1505392) | C18H18ClN3O | 327.8 |
Pyrrolidinone Part (CID 121705) | C11H13NO2 | 191.23 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume